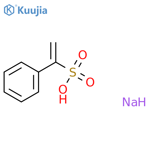

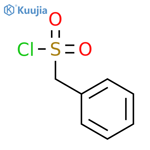

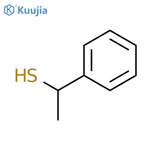

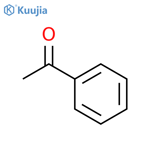

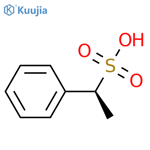

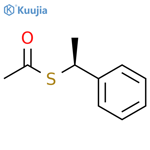

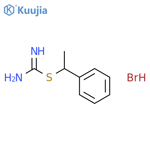

Rh/Wudaphos-Catalyzed Asymmetric Hydrogenation of Sodium α-Arylethenylsulfonates: A Method To Access Chiral α-Arylethylsulfonic Acids

,

Organic Letters,

2017,

19(10),

2678-2681